N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide
Description
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research
Properties
IUPAC Name |
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-3-7-16(10-9-12(17)15(2)13(10)18)14(19)11-6-4-5-8-22(11,20)21/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDMANFWNVGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC(=O)N(C1=O)C)C(=O)C2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide typically involves multi-step organic reactions. One common method includes the Michael addition of isobutyraldehyde to N-substituted maleimides, followed by subsequent reactions to introduce the thiane ring . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Known for its use in studying protein-protein interactions.
N-propylthiane-2-carboxamide derivatives: These compounds share structural similarities and are used in similar research applications.
Uniqueness
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide is unique due to its combined structural features of pyrrolidinone and thiane rings, which confer distinct chemical properties and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
